molecular formula C21H20ClNO5 B12210191 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12210191
M. Wt: 401.8 g/mol
InChI Key: FPZLAGKJWLRUOD-UHFFFAOYSA-N
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Description

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that includes a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-chloro-2-methoxyphenyl boronic acid with an appropriate oxoethylating agent under controlled conditions. The reaction is often catalyzed by a palladium-based catalyst and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its benzoxazepine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H20ClNO5/c1-12(2)19-21(26)23(20(25)14-6-4-5-7-18(14)28-19)11-16(24)15-10-13(22)8-9-17(15)27-3/h4-10,12,19H,11H2,1-3H3

InChI Key

FPZLAGKJWLRUOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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